molecular formula C11H20N2O4 B13039754 (2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid

(2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B13039754
M. Wt: 244.29 g/mol
InChI Key: UHTOUVDAKTWQAQ-GJMOJQLCSA-N
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Description

(2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid (CAS: 1955474-61-9) is a chiral pyrrolidine-based building block of significant value in medicinal chemistry and drug discovery. Its primary research application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality for targeted protein degradation. This compound serves as a key component for E3 ubiquitin ligase recruitment, particularly for the von Hippel-Lindau (VHL) ligand, in the construction of these bifunctional molecules . For instance, this chemical scaffold has been utilized in the development of highly potent PROTAC degraders for oncogenic targets, such as the androgen receptor (AR) for the treatment of prostate cancer . The stereochemically defined structure, featuring a (2S,4R)-4-hydroxypyrrolidine moiety, is critical for ensuring correct molecular recognition and the effective formation of ternary complexes necessary for target ubiquitination. With a molecular formula of C11H20N2O4 and a molecular weight of 244.29 g/mol , it is supplied as a solid and should be stored cold, with attention to cold-chain transportation requirements . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers are advised to consult the safety data sheet for proper handling precautions, as the compound may be harmful if swallowed and may cause skin and eye irritation .

Properties

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)8(12)9(15)13-5-6(14)4-7(13)10(16)17/h6-8,14H,4-5,12H2,1-3H3,(H,16,17)/t6-,7+,8-/m1/s1

InChI Key

UHTOUVDAKTWQAQ-GJMOJQLCSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)O)O)N

Canonical SMILES

CC(C)(C)C(C(=O)N1CC(CC1C(=O)O)O)N

Origin of Product

United States

Preparation Methods

Chiral Building Block Synthesis

  • The pyrrolidine ring with the (2S,4R) stereochemistry is typically synthesized or sourced as a chiral intermediate.
  • The (S)-2-amino-3,3-dimethylbutanoyl group is introduced via amide bond formation.
  • Chiral sulfinyl imines serve as intermediates for stereoselective amine synthesis, prepared by condensation of (R)- or (S)-2-methyl-2-propanesulfinamide with aldehydes or ketones in dry tetrahydrofuran (THF) under reflux conditions for 1–2 days.

Reduction and Coupling Reactions

  • The sulfinyl imines are reduced stereoselectively using L-selectride (lithium tri-sec-butylborohydride) in dry THF at 0 °C to room temperature over several hours, yielding chiral amines with high enantiomeric excess.
  • The resulting amines are coupled to the pyrrolidine carboxylic acid derivative via amide bond formation using standard peptide coupling reagents (e.g., EDC, HATU) under mild conditions to preserve stereochemistry.

Protection/Deprotection Steps

  • Hydroxyl and amino groups are protected during intermediate steps to avoid side reactions, commonly using Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) groups.
  • Deprotection is achieved under acidic or basic conditions depending on the protecting group, ensuring the final free acid and hydroxyl functionalities are intact.

Purification Techniques

  • Purification generally involves flash column chromatography with gradients of methanol in dichloromethane or ethyl acetate.
  • Crystallization and preparative HPLC are used to achieve high purity (>95%) and to separate stereoisomers if necessary.

Industrial Scale and Automation

  • Large-scale synthesis employs automated reactors and continuous flow chemistry to enhance reproducibility and throughput.
  • Reaction parameters such as temperature, solvent choice, and pH are tightly controlled to optimize yield and minimize impurities.
  • Advanced purification methods, including preparative chromatography and recrystallization, are applied to meet pharmaceutical-grade purity standards.

Reaction Conditions Summary Table

Step Reagents/Conditions Purpose Notes
Sulfinyl imine formation (R)- or (S)-2-methyl-2-propanesulfinamide, dry THF, reflux 1–2 days Chiral imine intermediate Monitored by LC-MS
Reduction L-selectride (1.0 M in THF), 0 °C to RT, 3 equiv Stereoselective amine formation High enantiomeric excess
Amide bond formation Peptide coupling reagents (e.g., EDC, HATU), mild conditions Coupling amino acid to pyrrolidine Protecting groups preserved
Protection/deprotection Boc/Fmoc groups, acidic/base conditions Functional group protection Ensures selectivity
Purification Flash chromatography (MeOH/CH2Cl2 gradient), crystallization Purity enhancement >95% purity typical

Research Findings and Optimization

  • Studies demonstrate that the stereochemistry at positions 2 and 4 of the pyrrolidine ring is critical for biological activity, necessitating chiral control during synthesis.
  • Use of L-selectride for reduction provides superior stereoselectivity compared to other hydride reagents, minimizing epimerization.
  • Protecting group strategies influence overall yield and purity; Boc protection is preferred for amino groups due to its stability and ease of removal.
  • Continuous flow synthesis methods have been developed to improve scalability and reproducibility, reducing batch-to-batch variability.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to drive the reaction to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an amine. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

(2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and protein folding.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₁H₂₀N₂O₄ (free acid form)
  • Hydrochloride Salt : C₁₁H₂₁ClN₂O₄ (CAS: 1955474-62-0, M.W. 280.75) with improved solubility for research applications .
  • Storage : Requires inert atmosphere and refrigeration (2–8°C) to maintain stability .

Comparison with Structurally Similar Compounds

Below is a comparative analysis:

Analog 1: (2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

  • Molecular Formula : C₂₂H₃₀N₄O₃S (M.W. 430.56) .
  • Key Features :
    • Incorporates a 4-(4-methylthiazol-5-yl)benzyl group, enhancing hydrophobic interactions in protein binding.
    • Used in PROTACs targeting oncoproteins via VHL E3 ligase recruitment .
  • Safety Profile : Hazardous (H302, H315, H319, H335) due to oral toxicity and irritancy .

Analog 2: (2S,4R)-1-Acetyl-4-hydroxypyrrolidine-2-carboxylic Acid

  • Molecular Formula: C₈H₁₁NO₄ (M.W. 193.18) .
  • Key Features: Replaces the dimethylbutanoyl group with an acetyl group, reducing steric bulk and altering metabolic stability. Primarily used as a synthetic intermediate rather than a bioactive molecule .

Analog 3: (2S,4R)-1-[(2S)-2-Amino-3,3-dimethylbutanoyl]-N-{[4-(furan-2-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide Hydrochloride

  • Molecular Formula : C₂₂H₃₀ClN₃O₄ (M.W. 435.9) .
  • Key Features: Substitutes thiazole with a furan ring, modifying electronic properties and binding affinity.

Comparative Data Table

Parameter Target Compound Analog 1 Analog 2 Analog 3
Molecular Weight 280.75 (HCl) 430.56 193.18 435.9
Key Substituent None (free acid) Thiazolyl-benzyl Acetyl Furan-phenyl
Biological Role PROTAC precursor Protein degradation Synthetic intermediate Inflammatory target
Solubility Moderate (HCl) Low High Moderate
Hazard Profile Not classified H302, H315, H319 Not classified Not classified

Structural and Functional Insights

  • Stereochemistry : The (2S,4R) configuration is critical for binding to Von Hippel-Lindau (VHL) E3 ligase in PROTACs. Epimeric changes (e.g., 2S,4S in compound 70 from ) disrupt this interaction .
  • Substituent Effects :
    • Hydrophobic Groups (e.g., thiazolyl-benzyl in Analog 1): Improve cell permeability and target engagement .
    • Polar Groups (e.g., hydroxyl in target compound): Enhance solubility but may reduce membrane penetration.

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